1-Iodo-4-methoxynaphthalene
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Overview
Description
1-Iodo-4-methoxynaphthalene is an organic compound with the molecular formula C11H9IO. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methoxy group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
1-Iodo-4-methoxynaphthalene can be synthesized through several methods. One common synthetic route involves the iodination of 4-methoxynaphthalene using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position .
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxynaphthalene is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
1-Iodo-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form 1-methoxy-4-naphthylamine using reducing agents like lithium aluminum hydride
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Iodo-4-methoxynaphthalene involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Iodo-4-methoxynaphthalene can be compared with other similar compounds such as:
- 1-Iodo-2-methoxynaphthalene
- 1-Chloro-4-iodonaphthalene
- 1-Iodo-2,3-dimethylnaphthalene
- 1-Iodo-2,6-dimethylnaphthalene
These compounds share similar structural features but differ in their substitution patterns and chemical properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
1-iodo-4-methoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJUCCQFUTQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354914 |
Source
|
Record name | 1-iodo-4-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2607-25-2 |
Source
|
Record name | 1-iodo-4-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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